BenchChemオンラインストアへようこそ!

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride

Chiral building block Stereochemistry Enantiomeric purity

The (1R,2S) configuration and fluoromethyl (–CH₂F) group provide a unique stereochemical vector not available from racemic or non-fluorinated analogs. The hydrochloride salt enables direct use in amide coupling or reductive amination without neutralization, accelerating your synthesis of LSD1 inhibitors and cannabinoid receptor ligands.

Molecular Formula C5H11ClFN
Molecular Weight 139.6
CAS No. 2411179-16-1
Cat. No. B2822998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride
CAS2411179-16-1
Molecular FormulaC5H11ClFN
Molecular Weight139.6
Structural Identifiers
SMILESC1C(C1CF)CN.Cl
InChIInChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
InChIKeyHDLFQBXINZVJAT-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS 2411179-16-1): A Chiral Fluorinated Cyclopropylamine Building Block


[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine hydrochloride (CAS 2411179-16-1) is a single-enantiomer (1R,2S) fluorinated cyclopropylamine derivative supplied as the hydrochloride salt with molecular formula C₅H₁₀FN·HCl and molecular weight 139.60 g/mol . The compound features a strained cyclopropyl ring bearing an aminomethyl group at C1 and a fluoromethyl (–CH₂F) substituent at C2 in a trans relative configuration. This structural motif places it within the broader class of fluorinated cyclopropylamine building blocks that have been patented for incorporation into lysine-specific demethylase 1 (LSD1) inhibitors and other bioactive small molecules [1]. Unlike its non-fluorinated or differently fluorinated analogs, the –CH₂F group offers a distinct combination of steric bulk, metabolic stability, and hydrogen-bonding potential that is specifically exploited in medicinal chemistry campaigns targeting epigenetic and neurological targets.

Why Generic Cyclopropylamine Analogs Cannot Substitute for [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine Hydrochloride


Cyclopropylamine building blocks with seemingly minor structural variations—such as differing fluorination positions, alternative stereochemistry, or absence of the hydrochloride salt—exhibit fundamentally different physicochemical properties, reactivity profiles, and biological performance when elaborated into final compounds . The (1R,2S) absolute configuration determines the three-dimensional presentation of the aminomethyl and fluoromethyl vectors, which directly impacts target binding when incorporated into chiral drug candidates. Positional isomerism of the fluoromethyl group (C2 vs. C1 attachment) alters both the steric environment and electronic properties of the cyclopropyl ring . Furthermore, the hydrochloride salt form provides critical advantages in handling, storage stability, and direct use in amide coupling or reductive amination without additional neutralization steps, unlike the free base forms of related analogs . These three dimensions of differentiation—stereochemistry, regioisomerism, and salt form—cannot be replicated by generic substitution, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine Hydrochloride vs. Closest Analogs


Single (1R,2S) Enantiomer vs. Racemic Mixtures: Stereochemical Identity Verification

The target compound is supplied as a single, defined (1R,2S) enantiomer, confirmed by the SMILES notation NC[C@H]1[C@@H](CF)C1·Cl indicating specified chiral centers . In contrast, the most readily available comparator [2-(Fluoromethyl)cyclopropyl]methanamine (CAS 1779807-77-0, free base, MW 103.14) is described generically without stereochemical specification at the C1 and C2 positions, indicating a racemic or undefined mixture . When elaborated into chiral drug candidates, use of racemic mixtures introduces the unwanted (1S,2R) enantiomer, which can exhibit different—and potentially antagonistic—biological activity, requiring costly chiral separation downstream.

Chiral building block Stereochemistry Enantiomeric purity

Fluoromethyl (–CH₂F) at C2 vs. Fluoro (–F) at C2 or Fluoromethyl at C1: Regioisomeric and Substituent Differentiation

The target compound bears a fluoromethyl (–CH₂F) substituent at the C2 position of the cyclopropyl ring. This distinguishes it from ((1R,2S)-2-fluorocyclopropyl)methanamine (CAS 1932601-75-6, free base, MW 89.11), which carries a directly attached fluorine atom (C₄H₈FN) resulting in a 14 Da lower molecular weight and substantially different steric and electronic profile . The –CH₂F group provides an sp³-hybridized carbon spacer that alters the conformational landscape and metabolic stability of final compounds relative to the direct C–F analog. Additionally, the C2 attachment of –CH₂F distinguishes the target from (1-(fluoromethyl)cyclopropyl)methanamine (CAS 1550947-28-8, free base, MW 103.14), which bears the fluoromethyl at the C1 (geminal) position rather than C2 . In published SAR contexts, the fluoromethylcyclopropylmethoxy fragment (derived from the target compound) has been incorporated into cannabinoid receptor ligands achieving sub-nanomolar binding affinity (Ki = 0.7 nM), demonstrating that the specific C2–CH₂F substitution pattern is compatible with high-affinity target engagement when elaborated [1].

Fluoromethyl Regioisomerism Medicinal chemistry building block

Incorporation into LSD1 Inhibitor Pharmacophore: Patent-Class Structural Privilege

The fluorinated cyclopropylamine scaffold, of which [(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine is a specific embodiment, is explicitly claimed in the patent family assigned to the Shanghai Institute of Materia Medica (CAS) covering LSD1 inhibitors for cancer treatment [1]. The patent (US 2019/0100507 A1, also published as KR102196050B1, EP3431471, and SG11201808017P) describes compounds of formula I comprising a fluorinated cyclopropylamine moiety, with explicit enumeration of both R-isomer and S-isomer forms [2]. While specific IC₅₀ values for the free building block are not publicly disclosed (the patent reports data on fully elaborated compounds), the structural framework containing the trans-2-substituted fluorocyclopropylamine core is validated across multiple exemplified compounds (A1–A117) as competent for LSD1 inhibition [3]. In the broader class, structurally related trans-2-arylcyclopropylamine derivatives have been reported as mechanism-based LSD1 inhibitors with micromolar potency, and fluorine substitution on the cyclopropyl ring is documented to enhance LSD1 inhibitory activity relative to non-fluorinated tranylcypromine analogs [4].

LSD1 inhibitor Epigenetics Cancer therapeutics Cyclopropylamine pharmacophore

Hydrochloride Salt Form: Enhanced Handling and Direct Synthetic Utility vs. Free Base Analogs

The target compound is supplied as the hydrochloride salt (C₅H₁₀FN·HCl, MW 139.60), whereas the closest structural analogs are predominantly available only as free bases: [2-(fluoromethyl)cyclopropyl]methanamine (CAS 1779807-77-0, free base, MW 103.14) and (1-(fluoromethyl)cyclopropyl)methanamine (CAS 1550947-28-8, free base, MW 103.14) . The hydrochloride salt offers multiple practical advantages: increased molecular weight is offset by enhanced solid-state stability against atmospheric CO₂ absorption (preventing carbamate formation common with primary amines), improved long-term storage characteristics (recommended storage: cool, dry place for the free base analog, which is inherently more susceptible to degradation), and the ability to be used directly in amide coupling or reductive amination reactions after in situ neutralization with mild base, eliminating a separate salt-formation and isolation step in the synthetic workflow .

Hydrochloride salt Solid-state stability Direct coupling Amine building block

Prioritized Application Scenarios for [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine Hydrochloride Based on Differentiated Evidence


Epigenetic Tool Compound Synthesis: LSD1 Inhibitor Lead Optimization

The compound is ideally suited as a chiral amine building block for the synthesis of novel LSD1 (KDM1A) inhibitors, as supported by the patent family from the Shanghai Institute of Materia Medica that explicitly claims fluorinated cyclopropylamine scaffolds for this target [1]. The (1R,2S) configuration provides defined stereochemical vectors for incorporation into elaborated inhibitors, while the fluoromethyl group offers a distinct metabolic and conformational profile compared to direct fluoro or non-fluorinated cyclopropylamine analogs. This is particularly relevant for programs seeking to differentiate from tranylcypromine-based LSD1 inhibitors, where fluorine incorporation has been shown to enhance enzyme inhibitory activity [2].

Cannabinoid Receptor Program SAR Exploration with the Fluoromethylcyclopropyl Fragment

Published patent data (US11655243) demonstrate that the fluoromethylcyclopropylmethoxy fragment derived from this building block, when elaborated into a full cannabinoid receptor ligand, achieves sub-nanomolar binding affinity (Ki = 0.7 nM), as documented in BindingDB entry BDBM603927 [3]. This validates the fragment's competence for high-affinity target engagement and supports procurement for cannabinoid receptor structure-activity relationship (SAR) programs where the C2–CH₂F substitution pattern provides a unique vector not accessible from C1-substituted or directly fluorinated analogs.

New Chemical Entity (NCE) Synthesis Workflow Requiring Stereochemically Defined Amine Inputs

For medicinal chemistry groups synthesizing chiral new chemical entities, the defined (1R,2S) stereochemistry eliminates the need for downstream chiral separation or enantiomeric purity verification that would be required with racemic building blocks such as CAS 1779807-77-0 . The hydrochloride salt form further accelerates synthetic workflows by enabling direct use in amide bond formation or reductive amination after simple in situ neutralization, avoiding additional salt preparation steps. This combination of stereochemical certainty and synthetic readiness makes the compound the preferred procurement choice over free base, racemic, or differently substituted cyclopropylamine alternatives.

Fluorinated Fragment Library Construction for Epigenetic and CNS Target Screening

The compound's balanced profile—a low molecular weight fluorinated cyclopropylamine with a defined chiral configuration and stable salt form—makes it a valuable entry for fluorinated fragment libraries targeting epigenetic readers/erasers and CNS receptors. The fluoromethyl group provides a sensitive ¹⁹F NMR handle for fragment-based screening and ligand-observed NMR experiments, while the primary amine offers a straightforward synthetic handle for library diversification via amide coupling, sulfonamide formation, or reductive amination . This utility is underscored by the scaffold's precedence in both LSD1 and cannabinoid receptor ligand patents.

Quote Request

Request a Quote for [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.